![molecular formula C11H19N3O B2801245 2-cyano-N-(1-propylpiperidin-4-yl)acetamide CAS No. 717873-09-1](/img/structure/B2801245.png)
2-cyano-N-(1-propylpiperidin-4-yl)acetamide
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Overview
Description
“2-cyano-N-(1-propylpiperidin-4-yl)acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 209.29 and a molecular formula of C11H19N3O .
Synthesis Analysis
The synthesis of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” are not detailed in the available resources. It’s known that it has a molecular weight of 209.29 and a molecular formula of C11H19N3O .Scientific Research Applications
- Significance : Researchers use these derivatives to construct novel organic heterocycles, which find applications in drug discovery and materials science .
- Applications : Researchers incorporate it into peptide chains for drug delivery, diagnostics, or structural studies .
Heterocyclic Synthesis
Medicinal Chemistry
Chemical Biology
Peptide Synthesis
Mass Spectrometry
Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(1-propylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-7-14-8-4-10(5-9-14)13-11(15)3-6-12/h10H,2-5,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBBXNLDMDIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-propylpiperidin-4-yl)acetamide |
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